(S)-Methyl 2-hydroxybutanoate

Description

The exact mass of the compound (S)-Methyl 2-hydroxybutanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-Methyl 2-hydroxybutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Methyl 2-hydroxybutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

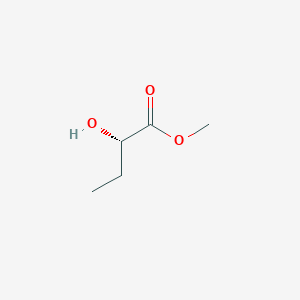

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-3-4(6)5(7)8-2/h4,6H,3H2,1-2H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDMCDMDOHABRHD-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20430704 | |

| Record name | (S)-Methyl 2-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20430704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73349-08-3 | |

| Record name | Methyl (2S)-2-hydroxybutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73349-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-Methyl 2-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20430704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-Methyl-2-hydroxybutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-Methyl 2-hydroxybutanoate: A Key Chiral Building Block

Introduction

(S)-Methyl 2-hydroxybutanoate is a chiral α-hydroxy ester, a class of organic compounds of significant interest in modern synthetic chemistry. Its structure, featuring a stereogenic center at the C2 position, makes it a valuable chiral building block for the synthesis of complex, enantiomerically pure molecules.[1] In the pharmaceutical industry, where the three-dimensional arrangement of atoms can dictate a drug's efficacy and safety, access to such chiral intermediates is critical.[2] Beyond its role in drug development, this compound's characteristic fruity and creamy aroma has led to its use as a specialty flavor and fragrance agent.[1][3] This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, reactivity, and applications of (S)-Methyl 2-hydroxybutanoate, designed for researchers, scientists, and professionals in drug development.

Part 1: Molecular Structure and Stereochemistry

The fundamental utility of (S)-Methyl 2-hydroxybutanoate stems from its specific molecular architecture. The molecule consists of a four-carbon butanoate chain with a hydroxyl (-OH) group at the C2 (alpha) position and a methyl ester functional group.

The key feature is the chirality at the C2 carbon, which is bonded to four different substituents: a hydrogen atom (H), a hydroxyl group (-OH), an ethyl group (-CH₂CH₃), and a methoxycarbonyl group (-COOCH₃). This arrangement results in two non-superimposable mirror images, or enantiomers: (S) and (R). This guide focuses on the (S)-enantiomer, as depicted below. The precise (S)-configuration is crucial as it dictates the stereochemical outcome of subsequent synthetic transformations, ensuring the formation of the desired stereoisomer in a target molecule.

Caption: 2D structure of (S)-Methyl 2-hydroxybutanoate.

Part 2: Physicochemical and Spectroscopic Properties

Accurate characterization of a chemical entity is fundamental. The physical and spectroscopic properties of (S)-Methyl 2-hydroxybutanoate are summarized below.

Physicochemical Data

The key identifying and physical properties are presented in Table 1. This data is essential for handling, reaction setup, and purification.

| Property | Value | Source(s) |

| IUPAC Name | Methyl (2S)-2-hydroxybutanoate | [4] |

| CAS Number | 73349-08-3 | [5] |

| Molecular Formula | C₅H₁₀O₃ | [4][5] |

| Molecular Weight | 118.13 g/mol | [4][5] |

| Appearance | Clear, colorless to pale yellow liquid | [3][6] |

| Density | 1.05 g/cm³ | [5] |

| Boiling Point | 159.3 °C (at 760 mmHg) | |

| SMILES | CCO | [5] |

| Optical Activity | Optically active due to the chiral center. | [3] |

Note: A specific rotation value is not consistently reported in common chemical databases.

Spectroscopic Signature

Spectroscopic analysis provides an unambiguous fingerprint for molecular structure confirmation. While a publicly available, fully assigned spectrum is elusive, the expected spectral data can be reliably predicted based on the known structure.

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show five distinct signals.

-

~ 0.9 ppm (triplet, 3H): The terminal methyl protons (-CH₃) of the ethyl group. The signal is split into a triplet by the adjacent methylene (-CH₂) group.

-

~ 1.7 ppm (multiplet, 2H): The methylene protons (-CH₂) of the ethyl group. This signal is expected to be a complex multiplet due to coupling with both the adjacent methyl and methine protons.

-

~ 3.0 ppm (singlet/broad, 1H): The hydroxyl proton (-OH). The chemical shift can be variable and the signal is often broad. It can be confirmed by a D₂O exchange experiment, where the signal disappears.

-

~ 3.7 ppm (singlet, 3H): The methyl ester protons (-OCH₃). As there are no adjacent protons, this signal appears as a sharp singlet.

-

~ 4.1 ppm (triplet or dd, 1H): The methine proton (-CH) at the C2 chiral center. It is coupled to the adjacent methylene protons, resulting in a triplet or a doublet of doublets.

-

-

¹³C NMR (Carbon-13 NMR): The proton-decoupled ¹³C NMR spectrum is expected to show five signals, one for each unique carbon atom.

-

~ 10 ppm: The terminal methyl carbon of the ethyl group.

-

~ 27 ppm: The methylene carbon of the ethyl group.

-

~ 52 ppm: The methyl ester carbon (-OCH₃).

-

~ 70 ppm: The C2 carbon bearing the hydroxyl group.

-

~ 175 ppm: The carbonyl carbon of the ester group.

-

2.2.2 Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Broadband, ~3400 cm⁻¹: O-H stretching vibration from the alcohol group. The broadness is due to hydrogen bonding.

-

Strong band, ~1735 cm⁻¹: C=O stretching vibration from the ester carbonyl group.

-

Bands, ~2850-3000 cm⁻¹: C-H stretching vibrations from the alkyl groups.

-

Bands, ~1100-1200 cm⁻¹: C-O stretching vibrations from the ester and alcohol groups.

Part 3: Synthesis and Manufacturing

The synthesis of single-enantiomer α-hydroxy esters is a well-established field, with asymmetric catalysis being the most elegant and efficient approach. The premier method for producing (S)-Methyl 2-hydroxybutanoate is the asymmetric hydrogenation of its prochiral precursor, methyl 2-oxobutanoate.

Featured Protocol: Noyori Asymmetric Hydrogenation

This process, pioneered by Nobel laureate Ryoji Noyori, utilizes a Ruthenium catalyst bearing a chiral phosphine ligand, typically BINAP ((2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)). The chirality of the ligand creates a chiral environment around the metal center, which directs the delivery of hydrogen to one face of the prochiral ketone, resulting in a high yield of one enantiomer. For the synthesis of the (S)-product, the (S)-BINAP ligand is employed.

Causality of Experimental Choices:

-

Catalyst: A Ru-(S)-BINAP complex is chosen because it is highly effective for the hydrogenation of α- and β-keto esters, providing exceptional enantioselectivity (>98% ee) and high turnover numbers.

-

Solvent: Methanol is an excellent solvent for this reaction as it readily dissolves the substrate and catalyst and is compatible with the hydrogenation conditions.

-

Pressure & Temperature: High hydrogen pressure increases the rate of reaction. The temperature is optimized to ensure a reasonable reaction rate without compromising the catalyst's stability or selectivity.

Sources

- 1. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 73349-08-3: Methyl (2S)-2-hydroxybutanoate [cymitquimica.com]

- 3. Methyl 2-hydroxybutanoate | C5H10O3 | CID 520445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. (S)-Methyl-2-hydroxybutanoate | CymitQuimica [cymitquimica.com]

- 6. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

Natural occurrence of (S)-Methyl 2-hydroxybutanoate

This guide provides a technical deep-dive into the natural occurrence, biosynthesis, and analytical characterization of (S)-Methyl 2-hydroxybutanoate .

Natural Occurrence, Biosynthetic Pathways, and Analytical Protocols

Executive Summary

(S)-Methyl 2-hydroxybutanoate (also known as Methyl (S)-2-hydroxybutyrate) is a volatile alpha-hydroxy ester found in trace amounts in specific fruit cultivars and fermentation products. While often overshadowed by its beta-isomer (3-hydroxybutanoate), the 2-hydroxy isomer represents a critical metabolic node linking amino acid catabolism (threonine/methionine) to fermentation esterification.

This guide details the compound's natural reservoirs, specifically in Fragaria x ananassa (strawberry) and viticulture, and provides a validated workflow for its extraction and chiral validation.

Chemical Identity & Stereochemistry

Unlike synthetic racemates, biological systems predominantly favor the (S)-configuration (L-isomer) due to the stereospecificity of dehydrogenase enzymes acting on the alpha-keto precursor.

| Property | Data |

| IUPAC Name | Methyl (2S)-2-hydroxybutanoate |

| CAS Number | 73349-08-3 (S-isomer); 55487-93-9 (Racemic) |

| Molecular Formula | C₅H₁₀O₃ |

| Molecular Weight | 118.13 g/mol |

| Chirality | (S)-enantiomer corresponds to L-2-hydroxybutyric acid |

| Odor Profile | Fruity, ethereal, slightly acidic/cheesy undertones |

Natural Occurrence Reservoirs

Fragaria x ananassa (Strawberry)

The compound is a distinct volatile marker in specific strawberry genotypes. It contributes to the "green" and "fresh" aromatic complexity, distinguishing wild-type profiles from commercial cultivars.

-

Genotypes: Identified in cultivars such as 'Suhong', 'Bogyojosaeng', and 'Victory' [1, 2].

-

Concentration: Trace levels (<0.21% of total peak area in volatile profiles), requiring high-sensitivity mass spectrometry for detection [3].

-

Physiological Role: It serves as a sink for excess reducing equivalents (NADH) during fruit maturation, esterified to prevent intracellular acidification.

Viticulture & Fermentation (Wine)

(S)-Methyl 2-hydroxybutanoate acts as a secondary fermentation aroma compound.

-

Source: Yeast metabolism during alcoholic fermentation, specifically in white wines like Škrlet and Malvazija istarska [4].

-

Mechanism: It is not a primary grape terpene but a byproduct of yeast amino acid metabolism (Ehrlich pathway variants) where 2-ketobutyrate is reduced and subsequently esterified.

Biosynthetic Pathway (Mechanistic Causality)

The formation of (S)-Methyl 2-hydroxybutanoate in nature is not random; it follows a strict enzymatic logic derived from amino acid catabolism.

The Pathway Logic

-

Precursor Origin: Threonine is dehydrated to

-ketobutyrate (2-oxobutanoate). -

Stereoselective Reduction:

-ketobutyrate is reduced to (S)-2-hydroxybutyrate by Lactate Dehydrogenase (LDH) or specific 2-Hydroxyacid Dehydrogenases (2-HADH). This step fixes the chirality to (S). -

Esterification: The free acid undergoes esterification with methanol (mediated by alcohol acyltransferases) to form the volatile methyl ester.

Pathway Visualization

The following diagram illustrates the metabolic flow from amino acids to the final volatile ester.

Figure 1: Biosynthetic pathway of (S)-Methyl 2-hydroxybutanoate from L-Threonine, highlighting the stereoselective reduction step.

Experimental Protocols: Extraction & Validation

To isolate and verify the presence of this specific enantiomer, a standard liquid-liquid extraction is insufficient due to the complexity of the fruit matrix and the volatility of the ester.

Simultaneous Steam Distillation-Extraction (SDE)

This method is the "Gold Standard" for recovering volatiles from strawberry matrices without thermal degradation of the chiral center.

Reagents:

-

Diethyl ether / n-Pentane mixture (1:1 v/v) - High purity (HPLC Grade).

-

Internal Standard: 2-octanol or methyl decanoate (10 ppm).

Step-by-Step Methodology:

-

Sample Prep: Homogenize 500g of fresh strawberry fruit with 500mL distilled water. Add 100g NaCl to increase ionic strength (salting-out effect).

-

Apparatus Setup: Assemble a Likens-Nickerson SDE apparatus.

-

Flask A: Fruit homogenate (Heated to 100°C).

-

Flask B: 50mL Solvent mixture (Heated to 40°C).

-

-

Extraction: Run the distillation for 2 hours. The steam carries volatiles; they condense, extract into the solvent, and the phases separate automatically.

-

Concentration: Dry the organic phase over anhydrous

. Concentrate to 1mL using a Vigreux column (avoid rotary evaporation to prevent loss of highly volatile esters).

Chiral GC-MS Validation Workflow

Standard GC-MS identifies the molecule; Chiral GC-MS confirms the (S)-enantiomer.

Instrument Parameters:

-

Column: Cyclodextrin-based chiral stationary phase (e.g., Rt-

DEXse or equivalent). -

Carrier Gas: Helium at 1.0 mL/min.

-

Oven Program: 40°C (hold 5 min)

2°C/min

Validation Logic:

-

Retention Time Matching: Compare sample peak against an authentic (S)-Methyl 2-hydroxybutanoate standard (Sigma/Biosynth).

-

Enantiomeric Excess (ee) Calculation:

Note: In authentic biological samples (strawberry), ee should exceed 90% for the (S)-isomer.

Synthesis (Lab Scale Reference)

For researchers needing to synthesize a standard for comparison, the following Fischer Esterification is robust.

Reaction:

Protocol:

-

Dissolve (S)-2-hydroxybutyric acid in excess methanol (1:10 molar ratio).

-

Add catalytic

(0.1 eq). -

Reflux for 4 hours.

-

Neutralize with

, extract with dichloromethane, and distill.-

Caution: Ensure the starting acid is optically pure to maintain chirality.

-

References

-

Kim, Y., et al. (2025). Volatile Flavor Components in Bogyojosaeng and Suhong Cultivars of Strawberry (Fragaria ananassa Duch.).[1] ResearchGate.[2] Link

-

Ulrich, D., et al. (2018). Quality Traits, Volatile Organic Compounds, and Expression of Key Flavor Genes in Strawberry Genotypes over Harvest Period. National Institutes of Health (PMC). Link

-

CymitQuimica. (2024).[3][4] Technical Data Sheet: (S)-Methyl-2-hydroxybutanoate.[5][6] CymitQuimica Catalog. Link

-

Lukić, I., et al. (2020). Comprehensive 2D Gas Chromatography with TOF-MS Detection Confirms the Matchless Discriminatory Power of Monoterpenes... National Institutes of Health (PMC). Link

-

PubChem. (2024). Compound Summary: (S)-Methyl 2-hydroxybutanoate.[5][6][7] National Library of Medicine. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. JP4271494B2 - Method for producing methyl 2-hydroxybutanoate - Google Patents [patents.google.com]

- 5. biosynth.com [biosynth.com]

- 6. CAS 73349-08-3: Methyl (2S)-2-hydroxybutanoate [cymitquimica.com]

- 7. (S)-Methyl-2-hydroxybutanoate | CymitQuimica [cymitquimica.com]

Technical Guide: Discovery and Synthesis of (S)-Methyl 2-hydroxybutanoate

[1]

Executive Summary

Compound: (S)-Methyl 2-hydroxybutanoate CAS: 73349-08-3 Role: Chiral Building Block, Pharmaceutical Intermediate (e.g., Levetiracetam precursors), Flavoring Agent.[1] Key Attribute: The (S)-enantiomer is the biologically relevant congener for many isoleucine-related metabolic pathways and specific API syntheses. Its production has shifted from classical resolution to direct asymmetric catalysis.[1]

Historical Context & Discovery

The fundamental chemistry of

-

Early Isolation: Initially, 2-hydroxybutanoic acid was isolated from biological sources or synthesized as a racemate via the cyanohydrin route (Propionaldehyde + HCN).[1]

-

The Shift to Asymmetry: The demand for high enantiopurity (>99% ee) in the late 20th century, driven by the FDA's tighter regulations on chiral drugs, necessitated a move away from wasteful resolution (maximum 50% yield) toward asymmetric synthesis.

-

Modern Era: Today, the primary routes are Biocatalytic Reduction (using Lactate Dehydrogenase homologs) and Heterogeneous Asymmetric Hydrogenation (Orito reaction).

Synthetic Methodologies

A. The Traditional Route: Cyanohydrin Synthesis (Racemic)

This method remains the industrial baseline for producing the racemic ester, which is subsequently resolved.

Mechanism: Nucleophilic addition of cyanide to propionaldehyde followed by acid-catalyzed hydrolysis and esterification.[1]

-

Cyanohydrin Formation: Propionaldehyde reacts with NaCN/H⁺ to form 2-hydroxybutanenitrile.[1]

-

Pinner Reaction/Hydrolysis: The nitrile is treated with MeOH/H₂SO₄.[1] The intermediate imidate is hydrolyzed to the ester.

-

Resolution: The racemic ester is hydrolyzed to the acid, resolved with a chiral amine (e.g., (R)-phenylethylamine), and re-esterified.[1]

B. Biocatalytic Reduction (Green Route)

This is the preferred route for high optical purity.[1] The enzyme L-Lactate Dehydrogenase (L-LDH) (EC 1.1.1.[1]27) accepts 2-oxobutanoate (alpha-ketobutyrate) as a substrate due to its structural similarity to pyruvate (2-oxopropanoate).[1]

-

Catalyst: L-Lactate Dehydrogenase (e.g., from Staphylococcus epidermidis or recombinant E. coli).[1]

-

Cofactor: NADH (Requires a recycling system, typically Formate Dehydrogenase/Formate).[1]

-

Stereoselectivity: L-LDH strictly delivers the hydride to the re-face of the ketone, yielding the (S)-enantiomer .[1]

Protocol 1: Enzymatic Reduction

-

Reagents: Methyl 2-oxobutanoate (10 mM), NADH (0.1 mM), L-LDH (10 U), Formate Dehydrogenase (10 U), Sodium Formate (20 mM).[1]

-

Buffer: Phosphate buffer (pH 7.0).

-

Procedure:

-

Dissolve substrate and sodium formate in buffer.[1]

-

Add enzymes and cofactor.[1]

-

Incubate at 30°C with gentle shaking.

-

Monitor consumption of keto-ester via HPLC (C18 column) or decrease in absorbance at 340 nm (if not recycling).[1]

-

Workup: Extract with Ethyl Acetate. Dry over MgSO₄.[1] Concentrate.

-

C. Heterogeneous Asymmetric Hydrogenation (Orito Reaction)

For scalable chemical synthesis, platinum on alumina modified with Cinchona alkaloids is utilized.[1]

-

Catalyst: 5% Pt/Al₂O₃.[1]

-

Chiral Modifier: Cinchonine (favors S) or Cinchonidine (favors R).[1] Note: The sense of induction depends on the specific modifier-substrate interaction model. For (S)-lactate analogs, Cinchonine is often required if Cinchonidine yields (R).[1]

-

Conditions: 10-50 bar H₂, Room Temperature.

Protocol 2: Pt-Catalyzed Hydrogenation

-

Step 1: Pre-treat Pt/Al₂O₃ in H₂ stream at 400°C.

-

Step 2: Suspend catalyst in solvent (Acetic acid or Toluene).[1]

-

Step 3: Add Modifier (Cinchonine, 1 mol% relative to Pt).[1] Stir for 30 min to allow adsorption.

-

Step 4: Add Methyl 2-oxobutanoate.[1] Pressurize to 40 bar H₂.

-

Step 5: React until H₂ uptake ceases. Filter catalyst.[1][3] Distill product.

Quantitative Comparison of Methods

| Feature | Cyanohydrin + Resolution | Biocatalytic Reduction (L-LDH) | Pt-Cinchona Hydrogenation |

| Starting Material | Propionaldehyde | Methyl 2-oxobutanoate | Methyl 2-oxobutanoate |

| Yield | ~40% (theoretical max 50%) | >95% | 90-98% |

| Enantiomeric Excess (ee) | >99% (after recryst.) | >99% | 80-95% |

| Scalability | High | Medium (Enzyme cost) | High |

| Atom Economy | Low (Waste from resolution) | High | Very High |

| Stereocontrol | Dependent on resolving agent | Intrinsic to Enzyme | Dependent on Modifier |

Applications in Drug Development

(S)-Methyl 2-hydroxybutanoate serves as a critical Chiral Pool molecule.[1]

-

Levetiracetam Precursor:

-

Levetiracetam is (S)-

-ethyl-2-oxo-1-pyrrolidineacetamide.[1][4] -

The hydroxy ester can be converted to (S)-2-aminobutyric acid (the direct precursor).[1]

-

Transformation: The (S)-OH group is activated (e.g., Tosylate) and displaced by Azide with inversion to (R), followed by reduction.[1] To get (S)-Amine, one often starts with (R)-Hydroxy ester or uses double-inversion strategies.[1] Alternatively, the hydroxy acid is used to synthesize other branched chiral APIs.[1]

-

-

Biodegradable Polymers: Used as a monomer for modifying Polyhydroxyalkanoates (PHAs) to tune thermal properties.[1]

Visualizations

Pathway 1: Biocatalytic Synthesis Cycle

This diagram illustrates the enzyme-coupled cofactor recycling system required for economic viability.[1]

Figure 1: Biocatalytic reduction coupled with Formate Dehydrogenase for cofactor regeneration.[1]

Pathway 2: Chemical Synthesis & Resolution

The classical industrial route starting from commodity chemicals.[1]

Figure 2: Classical cyanohydrin synthesis followed by optical resolution.

References

-

Biosynth. (S)-Methyl-2-hydroxybutanoate Product Monograph. Biosynth.com.[1] Link

-

Organic Syntheses. Butanoic acid, 3-hydroxy-, methyl ester, (R)- (Analogous Protocol). Org.[1] Synth. 1998 , 75,[1] 78. Link

-

BenchChem. Asymmetric Hydrogenation of Methyl 2-oxobutanoate. BenchChem Technical Notes.[1] Link[1]

-

Worthington Biochemical. Lactate Dehydrogenase: Specificity and Kinetics. Worthington Enzyme Manual.[1] Link

-

CymitQuimica. Methyl (2S)-2-hydroxybutanoate Safety and Properties.Link[1]

-

ResearchGate. Enantio- and chemoselective reduction of α-keto esters.Link

(S)-Methyl 2-hydroxybutanoate CAS number and synonyms

(S)-Methyl 2-hydroxybutanoate CAS number and synonyms

Identity, Synthesis, and Applications in Drug Development

Introduction

(S)-Methyl 2-hydroxybutanoate (CAS: 73349-08-3 ) is a high-value chiral building block used extensively in the asymmetric synthesis of pharmaceutical intermediates and fine chemicals.[1] As the methyl ester of (S)-2-hydroxybutanoic acid (L-alpha-hydroxybutyric acid), it serves as a critical motif in the development of antiepileptic drugs (e.g., Levetiracetam analogs) and as a metabolic standard in diabetes research.

This guide moves beyond basic catalog data to provide a functional technical resource. It details the compound's physicochemical profile, validated synthesis routes, and critical quality attributes (CQAs) necessary for GMP-compliant workflows.

Chemical Identity & Nomenclature

Precise identification is paramount in chiral chemistry, where enantiomeric purity dictates biological activity. The (S)-enantiomer is the specific target of this guide.

Core Identifiers

| Parameter | Details |

| Chemical Name | (S)-Methyl 2-hydroxybutanoate |

| CAS Number | 73349-08-3 (Specific to (S)-isomer) |

| Racemic CAS | 29674-47-3 |

| (R)-Isomer CAS | 73349-07-2 |

| Molecular Formula | C₅H₁₀O₃ |

| Molecular Weight | 118.13 g/mol |

| SMILES | CCC(=O)OC |

| InChI Key | DDMCDMDOHABRHD-BYPYZUCNSA-N |

Synonym Mapping

To avoid procurement errors, cross-reference these common synonyms used across different chemical vendors:

-

Methyl (S)-2-hydroxybutyrate[1]

-

Methyl (S)-alpha-hydroxybutyrate

-

(S)-2-Hydroxybutyric acid methyl ester[1]

-

Methyl (2S)-2-hydroxybutanoate[1]

-

L-2-Hydroxybutyric acid methyl ester (Note: The (S)-configuration generally corresponds to the L-isomer for alpha-hydroxy acids, analogous to L-Lactic acid).

Physicochemical Profile

The following data points are critical for process design, particularly for distillation and solvent selection.

| Property | Value / Range | Note |

| Appearance | Colorless to pale yellow liquid | Clear, free of particulate matter.[2] |

| Boiling Point | ~159 °C (760 mmHg) | Predicted. Typically distilled at reduced pressure (e.g., 70–75 °C @ 20 mmHg). |

| Density | 1.05 – 1.06 g/cm³ | At 20 °C. |

| Solubility | Miscible in alcohols, ethers, DCM. | Moderate solubility in water; susceptible to hydrolysis at extreme pH. |

| Flash Point | ~55–60 °C | Flammable liquid (Class 3). Handle with care. |

| Chirality | (S)-Enantiomer | Critical Quality Attribute (CQA). |

Synthesis & Manufacturing Methodologies

High-purity (S)-Methyl 2-hydroxybutanoate is rarely obtained via direct chemical synthesis from achiral precursors due to the difficulty of resolution. Two primary routes are favored in industrial applications: Biocatalytic Reduction and Chiral Pool Synthesis .

Route A: Biocatalytic Asymmetric Reduction (Preferred)

This method offers high enantiomeric excess (ee > 99%) and mild conditions.

-

Substrate: Methyl 2-ketobutyrate (Methyl alpha-ketobutyrate).

-

Catalyst: Ketoreductase (KRED) or Lactate Dehydrogenase (LDH) engineered for substrate specificity.

-

Cofactor: NADH or NADPH, regenerated via a coupled system (e.g., Glucose Dehydrogenase/Glucose).

Route B: Chiral Pool Synthesis (L-Methionine Route)

Utilizes the natural chirality of L-Methionine.

-

Step 1: Deamination of L-Methionine using nitrous acid (retention of configuration via neighboring group participation) to yield (S)-2-hydroxybutanoic acid.

-

Step 2: Fischer Esterification with Methanol/H₂SO₄.

Synthesis Workflow Diagram

Figure 1: Comparison of Biocatalytic (Blue) and Chiral Pool (Red/Yellow) synthesis pathways.

Applications in Drug Development

Chiral Intermediate for API Synthesis

The 2-hydroxybutyrate moiety is a pharmacophore found in several antiepileptic and neuromodulatory drugs.

-

Mechanism: The hydroxyl group serves as a versatile handle for substitution reactions (e.g., converting to a leaving group like mesylate/tosylate) to introduce nitrogen or sulfur nucleophiles with inversion of configuration (Walden inversion), allowing access to (R)-configured amino-butyrate derivatives.

-

Example: Synthesis of Levetiracetam analogs often requires precise control over the alpha-carbon stereocenter.

Metabolic Biomarker Standard

(S)-2-Hydroxybutyrate is a metabolite associated with insulin resistance and glutathione stress (produced during the catabolism of L-threonine and methionine).[2]

-

Usage: The methyl ester is used as a stable, lipophilic standard in GC-MS metabolomics workflows. It is derivatized (often silylated) to verify the retention time and mass spectrum of biological samples.

Analytical Characterization & Quality Control

To ensure scientific integrity, the following protocols must be established.

Protocol 1: Enantiomeric Excess (ee) Determination via Chiral GC

Standard GC cannot separate enantiomers. A chiral stationary phase is required.

-

Column: Cyclodextrin-based capillary column (e.g., Chirasil-DEX CB or equivalent).

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Temperature Program:

-

Hold at 60 °C for 2 min.

-

Ramp 5 °C/min to 120 °C.

-

Hold for 5 min.

-

-

Detection: FID at 250 °C.

-

Expected Result: Baseline separation of (S)-isomer (Target) and (R)-isomer (Impurity). Calculate ee using area normalization.

Protocol 2: Chemical Purity via 1H-NMR

Verify the structure and absence of residual solvents (Methanol, DCM).

-

Solvent: CDCl₃.[3]

-

Key Signals:

-

δ 0.98 (t, 3H): Terminal methyl of the ethyl group.

-

δ 1.6-1.9 (m, 2H): Methylene protons (diastereotopic protons may appear complex).

-

δ 3.78 (s, 3H): Methyl ester singlet.

-

δ 4.18 (dd, 1H): Chiral proton at the alpha-position.

-

δ 2.8 (br s, 1H): Hydroxyl proton (shift varies with concentration).

-

Safety & Handling (MSDS Highlights)

-

Hazards: Flammable liquid (H226).[4] Causes skin irritation (H315) and serious eye irritation (H319).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Esters are prone to hydrolysis; exclude moisture.

-

Handling: Use in a fume hood. Avoid contact with strong oxidizing agents and strong bases.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9793739, Methyl (S)-2-hydroxybutanoate. Retrieved from [Link]

-

Gall, W. E., et al. (2010). alpha-hydroxybutyrate is an early biomarker of insulin resistance and glucose intolerance in a nondiabetic population.[2] PLoS ONE. (Contextual reference for metabolic applications).

Sources

Safety, handling, and MSDS for (S)-Methyl 2-hydroxybutanoate

An In-Depth Technical Guide to the Safe Handling of (S)-Methyl 2-hydroxybutanoate for Researchers and Drug Development Professionals

As a Senior Application Scientist, the imperative to ensure laboratory safety cannot be overstated, especially when working with specialized reagents like (S)-Methyl 2-hydroxybutanoate. This guide provides a comprehensive overview of its safe handling, storage, and emergency procedures, grounded in established safety protocols. The structure of this document is designed to build a holistic understanding, from fundamental properties to proactive risk mitigation and emergency response.

Core Chemical Identity and Physical Properties

(S)-Methyl 2-hydroxybutanoate is a synthetic chemical used in esterification processes.[1][2] Understanding its physical and chemical properties is the foundation of safe handling. While a comprehensive, peer-reviewed dataset for this specific enantiomer is not fully consolidated, we can compile its known specifications and infer others from closely related compounds.

| Property | Value | Source |

| CAS Number | 73349-08-3 | [1] |

| Molecular Formula | C₅H₁₀O₃ | [1][2] |

| Molecular Weight | 118.13 g/mol | [1][2][3] |

| Appearance | Clear Liquid | [2] |

| Density | 1.05 g/cm³ | [1] |

| Flash Point | 71 °C / 159.8 °F (Data for Methyl (R)-(-)-3-hydroxybutyrate) | [4] |

| Storage Temperature | < -15°C | [1] |

Hazard Identification and GHS Classification

Based on available data, (S)-Methyl 2-hydroxybutanoate is classified under GHS07.[1] The primary hazards are related to irritation. Data from analogous compounds suggest it should also be treated as a combustible liquid.

GHS Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H335: May cause respiratory irritation.[1]

-

H226/H227: Flammable liquid and vapor / Combustible liquid (Inferred from similar compounds).[3][4][5]

GHS Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P501: Dispose of contents/container to an approved waste disposal plant.[6]

Safe Handling and Storage Protocols

A self-validating safety protocol relies on understanding the "why" behind each step. The primary risks associated with this compound are its potential flammability and irritant nature.

Engineering Controls and Handling

Handling this compound requires mitigating the risks of vapor inhalation and ignition.

Protocol for Safe Handling:

-

Work Area Preparation: Always handle (S)-Methyl 2-hydroxybutanoate within a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of vapors.[5]

-

Ignition Source Control: Before handling, ensure the work area is free of open flames, hot surfaces, and spark-producing equipment.[4][7] Use only non-sparking tools for transfers.[8]

-

Static Discharge Prevention: For transfers of significant quantities, ensure that both the source and receiving containers are grounded and bonded to prevent the buildup of static electricity.[6][8]

-

Procedural Hygiene: Do not eat, drink, or smoke in the handling area.[7] Wash hands thoroughly after handling the material.[5] Avoid direct contact with skin, eyes, and clothing.[4]

Storage Requirements

Proper storage is critical to maintaining the chemical's stability and preventing hazardous situations.

Protocol for Safe Storage:

-

Container Integrity: Keep the container tightly closed when not in use to prevent the escape of vapors.[4][7]

-

Storage Environment: Store in a dry, cool, and well-ventilated place, specifically in a flammables-approved cabinet.[4][7] The recommended long-term storage temperature is below -15°C.[1]

-

Segregation of Incompatibles: Store away from strong oxidizing agents and strong bases, as these materials are incompatible.[4]

Exposure Control and Personal Protective Equipment (PPE)

Exposure should be minimized through a combination of engineering controls and appropriate PPE. The selection of PPE is a critical decision point in the experimental workflow.

Caption: PPE Selection Workflow for (S)-Methyl 2-hydroxybutanoate.

| Protection Type | Specification | Rationale and Source |

| Eye/Face Protection | Chemical safety goggles or glasses with side-shields. | Conforms to OSHA 29 CFR 1910.133 or European Standard EN166. Protects against splashes and vapors causing serious eye irritation.[4][8] |

| Hand Protection | Chemically resistant gloves. | Must be inspected before use. Prevents skin contact and irritation.[5] |

| Skin and Body Protection | Flame-retardant lab coat, long pants, and closed-toe shoes. | Wear appropriate protective clothing to prevent skin exposure.[4][8][9] |

| Respiratory Protection | Not required under normal use with adequate ventilation. | For large spills or inadequate ventilation, a NIOSH/MSHA-approved respirator is necessary.[7][9] |

Emergency Procedures: A Step-by-Step Response

In the event of an emergency, a clear, logical, and rehearsed response is critical.

First-Aid Measures

Immediate and correct first aid can significantly mitigate the severity of an exposure.

-

Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5][10]

-

Skin Contact: Immediately remove all contaminated clothing.[11] Wash the affected area with soap and plenty of water for at least 15 minutes.[4][7] If skin irritation persists, seek medical attention.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4][8] Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting.[5] Clean the mouth with water and then drink plenty of water.[4][8] Never give anything by mouth to an unconscious person and seek immediate medical attention.[5]

Fire-Fighting Measures

This compound is a combustible liquid.

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[4][11] Water mist can be used to cool closed containers.[7]

-

Unsuitable Extinguishing Media: Do not use a full water jet, as it may spread the fire.[11]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[4][7]

Accidental Release Measures

A systematic approach to spill containment and cleanup is essential to prevent wider contamination and exposure.

Caption: Step-by-step workflow for responding to a chemical spill.

Protocol for Spill Cleanup:

-

Ensure Safety: Evacuate personnel from the immediate area and ensure adequate ventilation. Remove all sources of ignition.[5]

-

Containment: Prevent further leakage or spillage if it is safe to do so. Contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite.[5][12] Do not let the product enter drains.[5]

-

Collection: Collect the absorbed material using spark-proof tools and place it into a suitable, closed container for disposal.[13]

-

Disposal: Dispose of the contaminated material as hazardous waste according to local, state, and federal regulations.[6]

Stability and Reactivity

-

Stability: The material is stable under normal storage and handling conditions.[8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[4]

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide (CO) and carbon dioxide (CO₂).[7]

Disposal Considerations

All waste materials, including empty containers and absorbed spill cleanup materials, must be disposed of through a licensed hazardous waste disposal facility.[6] Follow all applicable local, state, and federal regulations.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520445, Methyl 2-hydroxybutanoate. Retrieved from [Link]

-

Wikipedia. (n.d.). Polylactic acid. Retrieved from [Link]

-

The National Institute for Occupational Safety and Health (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methylbutane. Retrieved from [Link]

-

Greenbook.net. (2014, November 4). safety data sheet - mso+. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. (S)-Methyl-2-hydroxybutanoate | CymitQuimica [cymitquimica.com]

- 3. Methyl 2-hydroxybutanoate | C5H10O3 | CID 520445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.dk [fishersci.dk]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 11. agilent.com [agilent.com]

- 12. assets.greenbook.net [assets.greenbook.net]

- 13. fishersci.com [fishersci.com]

Technical Guide: Solubility Profile & Characterization of (S)-Methyl 2-hydroxybutanoate

The following technical guide details the solubility profile, physicochemical behavior, and characterization protocols for (S)-Methyl 2-hydroxybutanoate . This document is structured for researchers requiring actionable data for synthesis, extraction, and formulation.

Executive Summary & Physicochemical Snapshot[2][3]

(S)-Methyl 2-hydroxybutanoate is a chiral

Its structure features three distinct solubility-driving domains:

-

Hydroxyl Group (-OH): A strong hydrogen bond donor/acceptor.

-

Ester Linkage (-COOCH₃): A polar hydrogen bond acceptor.

-

Ethyl Side Chain (-CH₂CH₃): A small hydrophobic domain.

Physicochemical Properties:

| Property | Value | Source/Note |

|---|---|---|

| Physical State | Clear, colorless liquid | Empirical |

| Molecular Weight | 118.13 g/mol | Calculated |

| Density | ~1.05 g/mL | Analogous to racemate |

| Boiling Point | ~137°C (at 760 mmHg) | Est. from isobutyrate analog |

| Chirality | (S)-Enantiomer | Optical rotation dependent on solvent |

| LogP (Predicted) | ~ -0.02 to 0.2 | Amphiphilic nature |[1]

Solubility Landscape: Theoretical & Empirical

The solubility of (S)-Methyl 2-hydroxybutanoate is governed by the "Like Dissolves Like" principle, quantifiable via Hansen Solubility Parameters (HSP) .[2]

Predicted Hansen Solubility Parameters

Based on group contribution methods (Hoftyzer/Van Krevelen), the estimated HSP values are:

-

(Dispersion): 15.5 MPa

-

(Polarity): 9.5 MPa

-

(Hydrogen Bonding): 18.0 MPa

Interpretation: The high

Solvent Compatibility Matrix

The following table categorizes solvent compatibility based on polarity and experimental miscibility observations for

| Solvent Class | Representative Solvents | Miscibility/Solubility | Mechanistic Rationale |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol | High / Miscible | Strong H-bonding interactions with the -OH and Ester groups. Note: Water solubility may have a saturation limit due to the ethyl chain. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Miscible | Dipole-dipole interactions stabilize the ester functionality. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | Good match for dispersion and polar forces; excellent for extraction from aqueous phases. |

| Ethers | THF, Diethyl Ether, MTBE | Soluble | Ether oxygen accepts H-bonds from the substrate's hydroxyl group. |

| Hydrocarbons | Hexane, Heptane, Cyclohexane | Low / Immiscible | Large energy gap in H-bonding ( |

| Aromatics | Toluene, Benzene | Moderate |

Critical Application Note: In biphasic extraction (Work-up), Dichloromethane (DCM) is the preferred organic phase. It solubilizes the ester efficiently while allowing distinct phase separation from water.

Experimental Protocol: Miscibility & Saturation Determination

For process validation, do not rely solely on literature values.[3] Use this self-validating "Cloud Point" protocol to determine the precise solubility limit in your specific solvent system.

Workflow Visualization

The following diagram outlines the decision logic for characterizing the solubility of this liquid intermediate.

Figure 1: Step-wise workflow for determining liquid-liquid miscibility and saturation limits.

Detailed Methodology (Cloud Point Titration)

Objective: Determine the miscibility gap in non-ideal solvents (e.g., Water or Toluene).

-

Preparation: Tare a clean glass vial containing a magnetic stir bar.

-

Solute Addition: Add 1.0 g of (S)-Methyl 2-hydroxybutanoate.

-

Titration: Add the target solvent in 100

L aliquots while stirring at 25°C. -

Observation:

-

Miscible: If the solution remains clear after 10 mL of solvent, the compound is considered miscible at >10% v/v.

-

Immiscible/Saturated: If persistent turbidity (cloud point) or phase separation occurs, stop.

-

-

Equilibration (For Immiscible Systems):

-

Allow phases to separate for 2 hours.

-

Sample the solvent-rich phase (supernatant).

-

Analyze via GC-FID or HPLC-UV (210 nm) to quantify the soluble fraction.

-

Critical Stability Considerations

When handling (S)-Methyl 2-hydroxybutanoate in solution, chemical stability is as critical as solubility.

Hydrolysis Risk

As an ester, this compound is susceptible to hydrolysis in the presence of water, bases, or acids.

-

Risk: Conversion to (S)-2-hydroxybutanoic acid and methanol.[4]

-

Mitigation: Avoid prolonged storage in aqueous media, especially at pH > 7 or pH < 4. Use buffered systems (pH 5-6) if aqueous thermodynamics are necessary.

Enantiomeric Integrity

Solubility is an achiral property; however, the purification of the S-enantiomer often relies on solubility differences of diastereomeric derivatives.

-

Racemization: In basic solvents (e.g., Pyridine, aqueous NaOH), the

-proton is acidic. Deprotonation can lead to racemization. -

Recommendation: Use neutral, aprotic solvents (DCM, DMSO) for storage to preserve optical purity.

References

-

Biosynth. (n.d.). (S)-Methyl-2-hydroxybutanoate Product Data. Retrieved from

-

CymitQuimica. (n.d.). Methyl (2S)-2-hydroxybutanoate Safety and Solubility Data. Retrieved from

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Theoretical grounding for HSP values).

-

PubChem. (n.d.). Methyl 2-hydroxybutanoate Compound Summary (CID 520445). National Library of Medicine. Retrieved from

-

Sigma-Aldrich. (n.d.). Methyl 2-hydroxyisobutyrate (Structural Analog) Physicochemical Data. Retrieved from

Sources

Biological Significance of (S)-Methyl 2-hydroxybutanoate: A Technical Guide

Content Type: Technical Whitepaper Target Audience: Researchers, Medicinal Chemists, and Metabolomics Scientists

Part 1: Executive Summary & Chemical Identity

(S)-Methyl 2-hydroxybutanoate (CAS: 73349-08-3) represents a critical intersection between chemical ecology , metabolic diagnostics , and asymmetric synthesis . While often encountered as a volatile organic compound (VOC) in fruit profiles (e.g., Mangifera indica, Carica papaya), its most profound biological significance lies in its role as the analytical surrogate and derivative of 2-hydroxybutyric acid (2-HB) —a potent early biomarker for insulin resistance and oxidative stress.

For the drug development professional, this molecule serves as a versatile chiral pool synthon . Its rigid stereocenter at the C2 position allows for the precise installation of chiral hydroxyl groups or, via inversion chemistries (e.g., Mitsunobu), the introduction of nitrogen functionalities found in bioactive alkaloids and antiepileptic pharmacophores.

Chemical Profile

| Property | Specification |

| IUPAC Name | Methyl (2S)-2-hydroxybutanoate |

| Common Synonyms | (S)-Methyl 2-hydroxybutyrate; Methyl (S)-alpha-hydroxybutyrate |

| CAS Number | 73349-08-3 (S-isomer); 29674-47-3 (racemic) |

| Molecular Formula | C₅H₁₀O₃ |

| Molecular Weight | 118.13 g/mol |

| Chirality | (S)-enantiomer (L-configuration) |

| Physical State | Colorless liquid, volatile |

Part 2: The Metabolic Axis – Oxidative Stress & Insulin Resistance

The biological gravity of (S)-Methyl 2-hydroxybutanoate is best understood through its parent acid, 2-hydroxybutyrate (2-HB). In metabolomics, the detection of the methyl ester (often formed during sample derivatization) is a direct readout of intracellular oxidative stress.

The Glutathione-2-HB Connection

Elevated levels of 2-HB are not random; they are a mechanistic "exhaust fume" of the body's attempt to replenish Glutathione (GSH) .

-

Oxidative Stress Trigger: When cells undergo oxidative stress (e.g., in pre-diabetes or insulin resistance), the demand for GSH increases.

-

Cystathionine Flux: To produce more GSH, the body ramps up the transsulfuration pathway, converting homocysteine to cystathionine and then to cysteine (the rate-limiting precursor for GSH).

-

The Byproduct: The cleavage of cystathionine releases cysteine and 2-ketobutyrate .

-

Enzymatic Reduction: Excess 2-ketobutyrate exceeds the capacity of the citric acid cycle and is reduced by Lactate Dehydrogenase (LDH) or Hydroxybutyrate Dehydrogenase (HBDH) into 2-hydroxybutyrate .

-

Analytical Relevance: In GC-MS metabolomics, this non-volatile acid is esterified to (S)-Methyl 2-hydroxybutanoate to make it volatile for detection. Thus, the methyl ester is the specific analyte quantified to diagnose the metabolic state.

Visualization: The Oxidative Stress Pathway

The following diagram illustrates the causal link between Glutathione demand and the accumulation of 2-hydroxybutyrate.

Caption: Figure 1. The mechanistic pathway linking oxidative stress to the production of 2-hydroxybutyrate.[1][2] The methyl ester is the downstream analytical target.

Part 3: Synthetic Utility in Drug Development

Beyond its role as a biomarker, (S)-Methyl 2-hydroxybutanoate is a high-value chiral building block . Its utility stems from the defined stereochemistry at C2, which can be retained or inverted to access specific pharmacological targets.

Chiral Pool Synthesis

The molecule serves as a starting material for:

-

Pheromone Synthesis: While many insect pheromones utilize 3-hydroxy esters, the 2-hydroxy motif is crucial for specific aggregation pheromones and semiochemicals in Coleoptera species.

-

Antiepileptic Precursors: Structural analogs of Levetiracetam (which contains a 2-aminobutyryl core) can be accessed via the hydroxy ester. By converting the hydroxyl group to a leaving group (e.g., tosylate) and displacing it with an azide or amine source, chemists can access the (R)-amino acid series (via Walden inversion) or retain the (S)-configuration using double-inversion strategies.

Resolution Agent

The ester can be hydrolyzed to the acid, which is then used to resolve racemic amines via diastereomeric salt formation. Conversely, the ester itself can be used in lipase-catalyzed kinetic resolutions to separate complex alcohols.

Part 4: Experimental Protocols

Protocol A: GC-MS Quantification of 2-HB via Methyl Esterification

Rationale: 2-Hydroxybutyrate is non-volatile and polar. To detect it with high sensitivity (biomarker validation), it must be converted to (S)-Methyl 2-hydroxybutanoate.

Reagents:

-

Plasma/Serum sample (100 µL)

-

Methanol (HPLC grade)

-

Sulfuric acid (conc.)

-

Chloroform

-

Internal Standard: (S)-Methyl-d3-2-hydroxybutanoate

Workflow:

-

Protein Precipitation: Add 400 µL cold methanol to 100 µL plasma. Vortex 30s. Centrifuge at 14,000 x g for 10 min at 4°C.

-

Supernatant Transfer: Transfer supernatant to a glass derivatization vial. Evaporate to dryness under N₂ stream.

-

Derivatization (Fischer Esterification):

-

Add 200 µL of Methanol:H₂SO₄ (95:5 v/v).

-

Incubate at 70°C for 30 minutes. Note: This converts 2-HB to (S)-Methyl 2-hydroxybutanoate.

-

-

Extraction: Add 200 µL Chloroform and 200 µL water. Vortex and centrifuge.

-

Analysis: Inject 1 µL of the lower chloroform layer into GC-MS.

-

Column: DB-5MS or equivalent.

-

Target Ion: m/z 118 (Molecular ion) or m/z 59 (Base peak, -COOCH3).

-

Protocol B: Synthesis of (S)-Methyl 2-hydroxybutanoate

Rationale: For use as a reference standard or synthetic intermediate.

Step-by-Step:

-

Setup: Charge a round-bottom flask with (S)-2-hydroxybutanoic acid (10 mmol) and dry Methanol (50 mL).

-

Catalyst: Add thionyl chloride (SOCl₂, 1.1 eq) dropwise at 0°C. Caution: Exothermic reaction, HCl gas evolution.

-

Reflux: Heat to reflux (65°C) for 2 hours.

-

Workup: Concentrate in vacuo to remove methanol. Dilute residue with Ethyl Acetate (EtOAc).[3] Wash with saturated NaHCO₃ (to remove unreacted acid) and Brine.

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate. Distill under reduced pressure if high purity (>99%) is required.

Part 5: References

-

Gall, W. E., et al. (2010). "alpha-Hydroxybutyrate is an early biomarker of insulin resistance and glucose intolerance in a nondiabetic population." PLoS ONE, 5(5), e10883.[1][2] Link

-

Landaas, S. (1975). "The formation of 2-hydroxybutyric acid in patients with lactic acidosis." Clinica Chimica Acta, 64(2), 143-154. Link

-

Biosynth. "(S)-Methyl 2-hydroxybutanoate Product Monograph." Biosynth Carbosynth. Link

-

PubChem. "Methyl 2-hydroxybutanoate Compound Summary." National Center for Biotechnology Information. Link

-

Fiehn, O. (2016). "Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling." Current Protocols in Molecular Biology, 114(1), 30.4.1-30.4.32. Link

Sources

- 1. 2-Hydroxybutyric Acid for Insulin Resistance | Encyclopedia MDPI [encyclopedia.pub]

- 2. Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. myexperiment.org [myexperiment.org]

- 4. biosynth.com [biosynth.com]

- 5. (S)-Methyl-2-hydroxybutanoate | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to (S)-Methyl 2-hydroxybutanoate: Properties, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Methyl 2-hydroxybutanoate is a chiral ester of significant interest in the pharmaceutical and fine chemical industries.[1][2] Its importance lies in its role as a versatile chiral building block for the synthesis of more complex, enantiomerically pure molecules.[3] The stereochemistry of this compound is crucial, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive overview of the key physical properties, analytical methodologies for stereochemical integrity, and applications of (S)-Methyl 2-hydroxybutanoate, offering a critical resource for professionals in drug discovery and development.

Physicochemical Properties

(S)-Methyl 2-hydroxybutanoate is a colorless to pale yellow liquid with a characteristic fruity odor.[1] It is soluble in organic solvents and shows moderate solubility in water, a property attributed to its hydroxyl group.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀O₃ | [2] |

| Molecular Weight | 118.13 g/mol | [2] |

| CAS Number | 73349-08-3 | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Fruity | [1] |

| Density | 1.05 g/cm³ | [4] |

| Boiling Point | 159.3 °C (for racemic mixture) | [5] |

| Solubility | Soluble in organic solvents, moderately soluble in water | [1] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of (S)-Methyl 2-hydroxybutanoate's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the different types of hydrogen atoms in the molecule. For (S)-Methyl 2-hydroxybutanoate, one would expect to see distinct signals for the methyl ester protons, the methine proton at the chiral center, the methylene protons of the ethyl group, and the methyl protons of the ethyl group. The splitting patterns of these signals (e.g., triplet for the terminal methyl, quartet for the methylene) are dictated by the neighboring protons.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For this molecule, five distinct signals are expected, corresponding to the carbonyl carbon, the chiral carbon bearing the hydroxyl group, the methyl ester carbon, and the two carbons of the ethyl group.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key characteristic absorption bands for (S)-Methyl 2-hydroxybutanoate would include:

-

A broad O-H stretching band for the hydroxyl group, typically in the region of 3200-3600 cm⁻¹.

-

A strong C=O stretching band for the ester carbonyl group, usually around 1735-1750 cm⁻¹.

-

C-H stretching bands for the alkyl groups in the 2850-3000 cm⁻¹ region.

-

C-O stretching bands for the ester and alcohol functionalities.

Stereochemistry and Enantiomeric Purity

The "S" designation in (S)-Methyl 2-hydroxybutanoate refers to the specific three-dimensional arrangement of the groups around the chiral center at the second carbon atom. Ensuring the enantiomeric purity of this compound is critical for its use in pharmaceutical synthesis.

Specific Rotation

Specific rotation is a key physical property of a chiral compound and is a measure of its ability to rotate the plane of polarized light. While a specific value for (S)-Methyl 2-hydroxybutanoate was not definitively found in the provided search results, it is expected to have a positive or negative value, indicating its optical activity. The corresponding (R)-enantiomer would have a specific rotation of equal magnitude but opposite sign.

Determination of Enantiomeric Excess (ee)

The enantiomeric excess (% ee) is a measure of the purity of a chiral sample. It is crucial to have reliable analytical methods to determine the % ee of (S)-Methyl 2-hydroxybutanoate. Chiral chromatography, either gas chromatography (GC) or high-performance liquid chromatography (HPLC), is the most common and powerful technique for this purpose.[6]

This protocol is a generalized approach for the chiral separation of methyl 2-hydroxyalkanoates and can be adapted for (S)-Methyl 2-hydroxybutanoate.

Rationale: Chiral GC columns contain a stationary phase that is itself chiral. This allows for differential interaction with the two enantiomers, leading to their separation in time as they travel through the column. A Flame Ionization Detector (FID) is commonly used for its sensitivity to organic compounds.

Instrumentation and Materials:

-

Gas Chromatograph with a Flame Ionization Detector (FID).

-

Chiral capillary column (e.g., Astec® CHIRALDEX™ B-DP or similar).[5]

-

Helium or Hydrogen as carrier gas.

-

(S)-Methyl 2-hydroxybutanoate sample.

-

Racemic methyl 2-hydroxybutanoate standard.

-

High-purity solvent (e.g., dichloromethane or ethyl acetate) for sample dilution.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the (S)-Methyl 2-hydroxybutanoate sample in the chosen solvent (e.g., 1 mg/mL). Prepare a similar solution of the racemic standard.

-

Instrument Setup:

-

Install the chiral GC column in the gas chromatograph.

-

Set the injector and detector temperatures (e.g., 250 °C).

-

Set the oven temperature program. An isothermal program (e.g., 110 °C) or a temperature ramp may be used to optimize separation.[5]

-

Set the carrier gas flow rate or pressure.

-

-

Analysis:

-

Inject a small volume (e.g., 1 µL) of the racemic standard to determine the retention times of the (R) and (S) enantiomers and to confirm baseline separation.

-

Inject the (S)-Methyl 2-hydroxybutanoate sample under the same conditions.

-

-

Data Analysis:

-

Identify the peaks corresponding to the (S) and (R) enantiomers in the chromatogram of the sample.

-

Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers: % ee = |(A_S - A_R) / (A_S + A_R)| x 100

-

Workflow for Chiral GC Analysis:

Caption: Workflow for the determination of enantiomeric excess using chiral gas chromatography.

Applications in Drug Development

(S)-Methyl 2-hydroxybutanoate serves as a valuable chiral building block in asymmetric synthesis.[3] Its bifunctional nature, possessing both a hydroxyl and an ester group at a defined stereocenter, allows for a variety of chemical transformations to build more complex chiral molecules. This is particularly important in the pharmaceutical industry, where the biological activity of a drug is often dependent on its specific stereochemistry. By starting with an enantiomerically pure building block like (S)-Methyl 2-hydroxybutanoate, chemists can control the stereochemistry of the final drug molecule, leading to more effective and safer pharmaceuticals.[7][8]

Safety and Handling

(S)-Methyl 2-hydroxybutanoate is a flammable liquid and vapor and causes serious eye irritation.[2] Appropriate safety precautions should be taken when handling this chemical.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

-

Handling: Keep away from heat, sparks, open flames, and other ignition sources. Avoid breathing vapors. Use only in a well-ventilated area.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

References

-

PubChem. Methyl 2-hydroxybutanoate. Retrieved from [Link]

-

MDPI. (2021). A Concise Asymmetric Synthesis of the Aggregation Pheromone of Cryptolestes ferrugineus, Ferrulactone II, and Its Enantiomer. Molecules, 26(16), 4987. Retrieved from [Link]

-

Phenomenex. Chiral HPLC Separations. Retrieved from [Link]

-

ResearchGate. (2022). Chiral GC profiles of the racemic 2-methylbutanoic acid. Retrieved from [Link]

-

ResearchGate. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]

-

Doc Brown's Chemistry. infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

-

MDPI. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(5), 374-386. Retrieved from [Link]

-

YouTube. (2023, April 18). Explaining NMR peaks using methylbutane for A-level Chemistry / BOTH C13 and H NMR coverage! [Video]. Mr Murray-Green Chemistry Tutorials. Retrieved from [Link]

-

NIST WebBook. 2-Hydroxy-2-methylbutyric acid. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026, January 19). The Power of Chiral Building Blocks in Drug Discovery. Retrieved from [Link]

-

Doc Brown's Chemistry. 1H and 13C NMR spectra of 2-methylbutan-2-ol. Retrieved from [Link]

-

Doc Brown's Chemistry. infrared spectrum of 2-methylbutane. Retrieved from [Link]

Sources

- 1. CAS 73349-08-3: Methyl (2S)-2-hydroxybutanoate [cymitquimica.com]

- 2. Methyl 2-hydroxybutanoate | C5H10O3 | CID 520445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. (S)-Methyl-2-hydroxybutanoate | CymitQuimica [cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Stereochemistry and chirality of (S)-Methyl 2-hydroxybutanoate

Technical Whitepaper: Stereochemical Integrity and Synthetic Utility of (S)-Methyl 2-hydroxybutanoate

Executive Summary

(S)-Methyl 2-hydroxybutanoate (CAS: 73349-08-3) represents a critical chiral building block in the synthesis of enantiopure pharmaceuticals and high-value agrochemicals. As the methyl ester of L-2-hydroxybutanoic acid, its utility lies in the versatility of the

Molecular Architecture & Stereochemical Definition

The stereochemical value of (S)-Methyl 2-hydroxybutanoate is defined by the chirality at the C2 position. Understanding the absolute configuration is prerequisite for its application in asymmetric synthesis.

Cahn-Ingold-Prelog (CIP) Assignment

The chirality at C2 is determined by the priority of substituents based on atomic number:

-

-OH (Oxygen, atomic #8) – Priority 1

-

-COOCH

(Carbon bonded to O, O, O) – Priority 2 -

-CH

CH -

-H (Hydrogen, atomic #1) – Priority 4

Configuration: With the lowest priority group (-H) oriented away from the viewer, the sequence 1

Synthetic Routes & Stereocontrol

Industrial production has shifted from classical resolution to direct asymmetric synthesis. We present two distinct pathways: the robust chemical route and the highly selective biocatalytic route.

Route A: Chemical Synthesis (Cyanohydrin Hydrolysis)

The traditional route involves the reaction of propionaldehyde with hydrogen cyanide (or a surrogate) to form the cyanohydrin, followed by acid-catalyzed alcoholysis. While effective, this produces a racemate requiring subsequent resolution (e.g., lipase-catalyzed kinetic resolution).

Route B: Biocatalytic Asymmetric Reduction (Recommended)

For high enantiomeric excess (>99% ee), the reduction of methyl 2-oxobutanoate (alpha-ketobutyrate methyl ester) using a Ketoreductase (KRED) or Carbonyl Reductase (CRED) is the superior method.[1] This route operates under mild aqueous conditions and recycles the expensive cofactor (NADH/NADPH).

Protocol 2.1: KRED-Mediated Reduction

-

Substrate: Methyl 2-oxobutanoate

-

Enzyme: KRED (Screened for (S)-selectivity, e.g., from Candida magnoliae or commercial panels)

-

Recycling System: Glucose Dehydrogenase (GDH) + Glucose[1]

Figure 1: Enzymatic cycle for the asymmetric reduction of methyl 2-oxobutanoate. The system utilizes a coupled GDH loop to regenerate the reducing equivalents (NADH).

Analytical Validation of Chirality

Ensuring stereochemical purity is non-negotiable. Direct analysis of alpha-hydroxy esters by GC can be challenging due to peak tailing. Derivatization is the industry standard for robust quantification.

Methodology: Chiral Gas Chromatography (GC)

We recommend derivatization with Trifluoroacetic Anhydride (TFAA) to form the trifluoroacetyl ester.[1] This increases volatility and improves interaction with the chiral stationary phase.

Protocol 3.1: Sample Preparation

-

Dissolve 5 mg of sample in 1 mL Dichloromethane (DCM).

-

Add 50 µL Trifluoroacetic Anhydride (TFAA).

-

Incubate at ambient temperature for 15 minutes.

-

Evaporate excess reagent under N

stream. -

Reconstitute in n-Heptane for injection.

Table 1: Recommended Chromatographic Parameters

| Parameter | Specification |

| Instrument | GC-FID or GC-MS |

| Column | Cyclodextrin-based (e.g., CP-Chirasil-Dex CB or Astec CHIRALDEX B-DP) |

| Dimensions | 25 m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |

| Oven Program | 60°C (hold 1 min) |

| Inlet Temp | 220°C (Split ratio 50:1) |

| Detection | FID @ 250°C |

| Elution Order | Typically (R)-enantiomer elutes before (S)-enantiomer (Verify with standards) |

Pharmaceutical Applications

(S)-Methyl 2-hydroxybutanoate serves as a versatile "chiral pool" synthon. Its primary utility stems from the ability to convert the hydroxyl group into a leaving group (e.g., tosylate, mesylate) with retention or inversion of configuration, allowing for the construction of complex chiral centers.

Key Reaction Pathways:

-

Nucleophilic Substitution (S

2): Activation of the -OH group (e.g., with Tf -

Reduction: Reduction of the ester moiety yields (S)-1,2-butanediol, a precursor for chiral ligands.

-

Deuteration Studies: Used as a reference standard in metabolic flux analysis involving 2-hydroxybutyrate, an early marker for insulin resistance and oxidative stress.

References

-

Biosynth. (n.d.). (S)-Methyl-2-hydroxybutanoate Product Data. Retrieved from [1]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 520445, Methyl 2-hydroxybutanoate. Retrieved from [1]

-

BenchChem. (2025).[3][4] Chiral Separation of Methyl 2-Hydroxyoctanoate Enantiomers (Analogous Protocol). Retrieved from

-

CymitQuimica. (n.d.). Methyl (2S)-2-hydroxybutanoate Safety and Properties. Retrieved from

Sources

Advanced Characterization Techniques for (S)-Methyl 2-hydroxybutanoate

Technical Guide for Drug Development & Research Professionals

Executive Summary

(S)-Methyl 2-hydroxybutanoate (CAS 73349-08-3) is a critical chiral building block used in the asymmetric synthesis of active pharmaceutical ingredients (APIs), including levetiracetam analogs and various beta-lactam antibiotics.[1] Its utility hinges on high optical purity; even minor enantiomeric impurities can catastrophically compromise the diastereoselectivity of downstream reactions.[1]

This guide moves beyond basic certificate-of-analysis parameters to provide a rigorous, self-validating characterization framework. We prioritize Chiral Gas Chromatography (GC) over polarimetry for enantiomeric excess (ee) determination due to the latter's susceptibility to solvent effects and temperature fluctuations.[1]

Physicochemical Profile

Before advanced spectral analysis, establish the baseline physical constants.[1] Deviations here often indicate gross contamination (e.g., water or hydrolysis products).[1]

| Property | Value / Range | Methodological Note |

| CAS Number | 73349-08-3 | Specific to (S)-isomer.[1][2] |

| Formula | C5H10O3 | MW: 118.13 g/mol .[1][3][4] |

| Appearance | Colorless, clear liquid | Yellowing indicates oxidation/polymerization.[1] |

| Boiling Point | 158–160 °C (atm) | 61–62 °C @ 18 mmHg.[1] |

| Density | ~1.05 g/mL | Temperature dependent (20 °C).[1] |

| Solubility | Miscible in EtOH, MeOH, Ether | Hydrolyzes slowly in water.[1] |

Structural Identification (The "Fingerprint")

Identity confirmation requires a multi-modal approach to rule out constitutional isomers (e.g., methyl 3-hydroxybutanoate).[1]

A. Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for confirming the carbon backbone and functional group placement.[1] The alpha-proton signal is diagnostic for the 2-hydroxy position.[1]

1H NMR (300 MHz, CDCl3, δ ppm):

-

4.21 (dd, 1H): Alpha-proton (CH-OH).[1] The doublet-of-doublets splitting arises from coupling with the diastereotopic methylene protons.[1]

-

3.78 (s, 3H): Methyl ester (COOCH3).[1] Sharp singlet, characteristic of methyl esters.[1]

-

2.80 (br s, 1H): Hydroxyl proton (-OH).[1] Chemical shift varies with concentration and temperature.[1]

-

1.60–1.90 (m, 2H): Methylene group (-CH2-).[1] Multiplet due to adjacent chiral center and methyl group.[1]

-

0.98 (t, 3H): Terminal methyl (-CH3).[1] Triplet, J ≈ 7.4 Hz.[1]

13C NMR (75 MHz, CDCl3, δ ppm):

-

175.8: Carbonyl (C=O).[1]

-

70.2: Alpha-carbon (CH-OH).[1]

-

52.4: Methoxy carbon (OCH3).[1]

-

27.5: Methylene carbon (-CH2-).[1]

-

9.4: Terminal methyl (-CH3).[1]

B. Infrared Spectroscopy (FT-IR)[1]

-

3450 cm⁻¹ (Broad): O-H stretching (intermolecular H-bonding).[1]

-

1735 cm⁻¹ (Strong): C=O stretching (ester).[1]

-

1100–1200 cm⁻¹: C-O stretching.

C. Mass Spectrometry (GC-MS)[1][6]

-

Molecular Ion (M+): m/z 118 (often weak).[1]

-

Base Peak: m/z 59 ([COOCH3]+).[1] This fragment confirms the methyl ester moiety.[1][3]

-

Alpha-Cleavage: Loss of ethyl group (M-29) or methoxycarbonyl (M-59).[1]

Stereochemical Purity (The Critical Control Point)

Relying solely on specific optical rotation (

Protocol: Chiral Gas Chromatography

This method utilizes a derivatized cyclodextrin stationary phase to separate the (S) and (R) enantiomers based on differential inclusion complex stability.[1]

Method Parameters:

-

Column: Astec CHIRALDEX B-DP (or equivalent

-cyclodextrin phase), 30 m × 0.25 mm × 0.12 µm.[1] -

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

-

Inlet: Split mode (50:1), 250 °C.

-

Detector: FID, 250 °C.

-

Oven Program:

-

Hold at 60 °C for 1 min.

-

Ramp 2 °C/min to 100 °C.

-

Hold for 5 min.

-

-

Sample Prep: Dilute 10 mg of sample in 1 mL of Dichloromethane (DCM).

Data Interpretation:

-

Elution Order: typically (R)-enantiomer elutes before (S)-enantiomer on B-DP phases, but must be validated with a racemic standard.[1]

-

Resolution (

): Target -

Calculation:

[1]

Visualization: Characterization Workflow

The following diagram illustrates the logical flow from crude sample to fully characterized material.

Figure 1: Integrated characterization workflow ensuring identity, chemical purity, and stereochemical integrity.

Impurity Profiling

Understanding common impurities allows for targeted purification (usually fractional distillation).[1]

| Impurity Type | Origin | Detection Method | Limit (Typical) |

| Methanol | Residual solvent / Hydrolysis | GC-FID (Headspace) | < 3000 ppm |

| L-2-Hydroxybutanoic Acid | Hydrolysis product | HPLC (Reverse Phase) | < 0.5% |

| Dimer (Lactide-like) | Self-esterification | GC-MS / GPC | < 0.2% |

| (R)-Enantiomer | Starting material impurity | Chiral GC | < 1.0% |

Visualization: Chiral Separation Logic

Why does the Chiral GC work? The separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase.

Figure 2: Mechanism of enantioseparation on a cyclodextrin-based GC column.

References

-

PubChem. (2025).[1][3] Methyl 2-hydroxybutanoate | C5H10O3.[1][3] National Library of Medicine.[1] [Link]

Sources

- 1. Methyl 3-hydroxybutyrate | C5H10O3 | CID 15146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl 2-hydroxybutanoate | C5H10O3 | CID 520445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 73349-08-3: Methyl (2S)-2-hydroxybutanoate [cymitquimica.com]

Methodological & Application

Chiral synthesis applications of (S)-Methyl 2-hydroxybutanoate